N-(4-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Description
N-(4-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C28H22ClN5O2S2 and its molecular weight is 560.09. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
Several studies have focused on the synthesis and characterization of compounds structurally related to N-(4-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide. For instance, the research by Mutlu and Irez (2008) discusses the synthesis of tridentate iminooxime ligands and their complexes with Co(III), providing insights into the chemical properties and potential applications of similar compounds in catalysis and material science (Mutlu & Irez, 2008).
Pharmacological Properties
The exploration of quinazoline derivatives for their pharmacological properties, such as antimicrobial and anticancer activities, has been a significant area of research. A study by Rahman et al. (2014) synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives, evaluating their diuretic, antihypertensive, and anti-diabetic potentials in rats, suggesting the broad therapeutic potential of quinazoline-based compounds (Rahman et al., 2014).
Anticancer Research
The cytotoxic activity of novel sulfonamide derivatives has been investigated, with compounds displaying potent activity against breast and colon cancer cell lines. This highlights the potential of sulfonamide and quinazoline derivatives in developing new anticancer therapies (Ghorab et al., 2015).
Enzyme Inhibition
Quinolinyl sulfonamides have been identified as potent inhibitors of the methionine aminopeptidase (MetAP), an enzyme involved in protein synthesis and regulation. These findings contribute to the understanding of MetAP's role in cellular functions and its potential as a target for drug development (Huang et al., 2006).
Biomimetic Catalysis
Research on biomimetic catalysis using bis(pyrazolyl)imidazolylmethane copper peroxide complexes has shown promising results in hydroxylating phenols, which can have applications in organic synthesis and understanding enzymatic reactions in nature (Wilfer et al., 2015).
Properties
IUPAC Name |
N-[4-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClN5O2S2/c1-38(35,36)33-21-12-9-18(10-13-21)24-17-25(26-8-5-15-37-26)34(32-24)28-30-23-14-11-20(29)16-22(23)27(31-28)19-6-3-2-4-7-19/h2-16,25,33H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKKLHMWEQQCBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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